molecular formula C12H13NO2 B13074546 2-(3-Cyanophenyl)-3-methylbutanoicacid

2-(3-Cyanophenyl)-3-methylbutanoicacid

Cat. No.: B13074546
M. Wt: 203.24 g/mol
InChI Key: XCTGEVAKATUJCM-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-3-methylbutanoic acid is an organic compound that features a cyanophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another method involves the use of cyanoacetohydrazides as precursors, which can undergo various reactions to form the desired compound .

Industrial Production Methods

Industrial production of 2-(3-Cyanophenyl)-3-methylbutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-3-methylbutanoic acid can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the cyanophenyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction employs palladium catalysts and boron reagents . Other reactions may use different catalysts and reagents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-(3-Cyanophenyl)-3-methylbutanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Cyanophenyl)-3-methylbutanoic acid include other cyanophenyl derivatives and butanoic acid derivatives. Examples include:

Uniqueness

What sets 2-(3-Cyanophenyl)-3-methylbutanoic acid apart from similar compounds is its specific structural configuration, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(3-cyanophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H13NO2/c1-8(2)11(12(14)15)10-5-3-4-9(6-10)7-13/h3-6,8,11H,1-2H3,(H,14,15)

InChI Key

XCTGEVAKATUJCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC(=C1)C#N)C(=O)O

Origin of Product

United States

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